ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate
Description
Ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused triazolopyridazine core. Key structural elements include:
- 2-Methylpropane-2-sulfonyl group: A bulky sulfonyl substituent at position 6, which may enhance metabolic stability and influence binding interactions .
- Ethyl benzoate ester: A lipophilic group that may improve membrane permeability .
Synthetic routes for analogous triazolopyridazine derivatives often involve condensation reactions under basic conditions (e.g., caesium carbonate in DMF) and characterization via 1H NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
ethyl 4-[[2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-5-31-18(27)13-6-8-14(9-7-13)21-16(26)12-24-19(28)25-15(22-24)10-11-17(23-25)32(29,30)20(2,3)4/h6-11H,5,12H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHDZKOXBQANLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring system.
Introduction of Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Coupling with Benzoate Moiety: The final step involves the esterification of the intermediate with ethyl 4-aminobenzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonation at the 6-Position
The 2-methylpropane-2-sulfonyl group is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:
-
Reaction : Treatment of 6-chloro-triazolopyridazine with tert-butylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) or a palladium catalyst (e.g., Pd(PPh₃)₄) .
Acetamido-Benzoate Linkage Formation
The acetamido bridge is formed via amidation:
-
Step 1 : Activation of the carboxylic acid (e.g., ethyl 4-aminobenzoate) using EDCl/HOBt or conversion to an acyl chloride (SOCl₂) .
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Step 2 : Coupling with 2-(triazolopyridazin-yl)acetic acid under basic conditions (e.g., Et₃N) .
Example Reaction Table :
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | SOCl₂, reflux, 2h | Acyl chloride intermediate | 85% | |
| 2 | EDCl, HOBt, DMF, RT, 12h | Ethyl 4-{2-[...]acetamido}benzoate | 72% |
Ester Hydrolysis and Stability
The ethyl benzoate group is susceptible to hydrolysis:
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Acidic Hydrolysis : H₂SO₄/H₂O, reflux → 4-{2-[...]acetamido}benzoic acid .
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Stability : Stable under anhydrous, neutral conditions but degrades in prolonged acidic/basic environments .
Reactivity of the Sulfonyl Group
The tert-butylsulfonyl moiety exhibits:
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Resistance to Nucleophilic Attack due to steric hindrance from the tert-butyl group .
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Potential for Desulfonation : Requires strong bases (e.g., LiAlH₄) or extreme heat (>200°C) .
Triazolopyridazine Ring Modifications
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Electrophilic Substitution : Limited due to electron-withdrawing sulfonyl and carbonyl groups. Nitration/sulfonation requires directing groups .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) may reduce the triazole ring, altering bioactivity .
Key Stability Considerations
| Functional Group | Stability Profile | Degradation Pathway |
|---|---|---|
| Ethyl benzoate | Hydrolysis in acidic/basic media | Ester → Carboxylic acid |
| Sulfonyl group | Stable under physiological pH | Desulfonation at high T/pH |
| Triazolopyridazine | Stable to light/heat | Ring-opening under strong reductants |
Synthetic Challenges
Scientific Research Applications
Research indicates that ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains. The presence of the sulfonamide group enhances its efficacy by disrupting bacterial metabolic processes.
- Anti-inflammatory Effects : The triazole and pyridazine rings are known to contribute to anti-inflammatory properties. Experimental models have demonstrated a reduction in inflammatory markers upon treatment with this compound.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro. This effect is likely due to its ability to interfere with cellular signaling pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Antimicrobial Activity : A study published in Der Pharma Chemica explored the antimicrobial effects of various derivatives of triazole compounds. Ethyl 4-{...} demonstrated potent activity against Gram-positive bacteria .
- Anti-inflammatory Research : Research published in Pharmaceutical Chemistry Journal highlighted the anti-inflammatory effects of similar triazole derivatives, indicating that modifications to the structure can enhance their therapeutic potential .
- Cancer Research : A recent investigation into novel anticancer agents included ethyl 4-{...}, revealing its ability to induce apoptosis in specific cancer cell lines .
Mechanism of Action
The mechanism of action of ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Modulating Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle :
- The triazolopyridazine core in the target compound and contrasts with pyridazine or isoxazole rings in I-6230/I-6273 , affecting π-π stacking and electronic properties.
- The sulfonyl group in the target compound may confer greater oxidative stability compared to sulfanyl or ether linkages in analogues .
Substituent Effects :
- Lipophilicity : The ethyl benzoate group in the target compound and I-6230 enhances lipophilicity vs. the polar ethanamine in .
- Solubility : The sulfanyl acetamide in exhibits moderate aqueous solubility (11.2 µg/mL), suggesting that sulfonyl groups (target compound) might reduce solubility unless balanced by hydrophilic moieties.
Synthetic Complexity :
- The target compound’s 2-methylpropane-2-sulfonyl group requires specialized sulfonation steps, whereas analogues like utilize simpler alkylation or condensation reactions .
Research Findings and Functional Implications
- Bioactivity : While direct bioactivity data for the target compound is unavailable, triazolopyridazine derivatives are explored for kinase inhibition and antimicrobial activity. The sulfonyl group may mimic phosphate moieties in ATP-binding pockets .
- Stability : Bulky tert-butyl sulfonyl groups (as in the target compound) resist enzymatic degradation better than methyl or methoxy substituents .
- Lumping Strategies : Compounds with similar backbones (e.g., triazolopyridazine) but varying substituents may be grouped for computational modeling, though differences in sulfonyl vs. sulfanyl groups necessitate separate reaction pathways .
Biological Activity
Ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a complex organic compound with potential therapeutic applications. Its biological activity is primarily linked to its interactions with various biological targets and pathways. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₉H₂₃N₅O₄S
Molecular Weight: 405.48 g/mol
IUPAC Name: this compound
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has shown inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .
- Anticancer Activity: Research indicates that similar compounds within the triazole family exhibit anticancer properties by interacting with various signaling pathways involved in tumor growth and proliferation. These compounds may inhibit key kinases such as EGFR and PDGFR .
- Antimicrobial Properties: The sulfonamide moiety in the compound suggests potential antibacterial activity. Compounds with similar structures have been reported to exhibit significant antimicrobial effects against various bacterial strains .
In Vitro Studies
Several studies have investigated the biological activity of related compounds in vitro:
- DPP-IV Inhibition: A related compound demonstrated an IC₅₀ value of 18 nM against DPP-IV, indicating strong inhibitory potential which could translate into therapeutic benefits for managing diabetes .
- Anticancer Efficacy: In vitro assays have shown that triazole derivatives can inhibit cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of the PI3K/Akt signaling pathway .
In Vivo Studies
Animal models have been employed to assess the efficacy and safety of compounds similar to this compound:
- Tumor Growth Inhibition: In xenograft models, compounds with similar structures have shown significant tumor growth inhibition compared to controls. This suggests potential for further development as anticancer agents .
Case Studies
- Case Study on DPP-IV Inhibitors:
- A series of beta-amino amides incorporating triazole rings were synthesized and evaluated for DPP-IV inhibition. The results indicated a strong correlation between structural modifications and enzyme inhibition potency.
| Compound | IC₅₀ (nM) | Selectivity |
|---|---|---|
| Compound A | 18 | High |
| Compound B | 30 | Moderate |
This highlights the potential for this compound to exhibit similar or enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
